
N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups and a chlorophenoxy acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 2-chloroethylamine hydrochloride with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in a variety of substituted derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide has numerous scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-chloroethyl)benzamide
- N,N-Bis(2-chloroethyl)-2-(4-methylphenoxy)acetamide
- N,N-Bis(2-chloroethyl)-2-(4-fluorophenoxy)acetamide
Uniqueness
N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54139-57-0 |
|---|---|
Molecular Formula |
C12H14Cl3NO2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C12H14Cl3NO2/c13-5-7-16(8-6-14)12(17)9-18-11-3-1-10(15)2-4-11/h1-4H,5-9H2 |
InChI Key |
FKOWMCIRROPLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N(CCCl)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
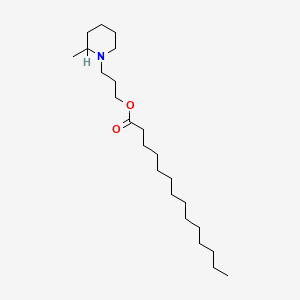
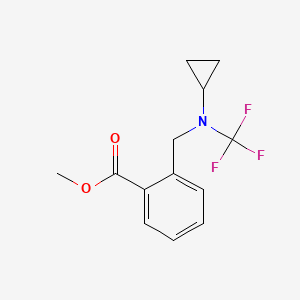
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
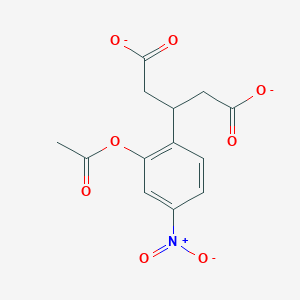
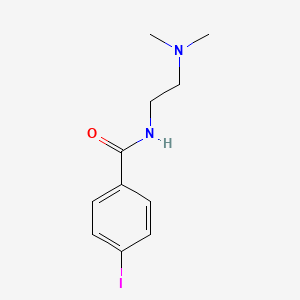
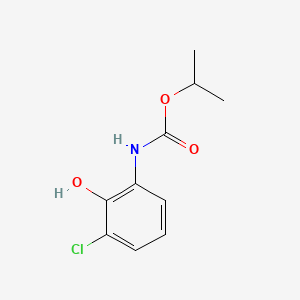
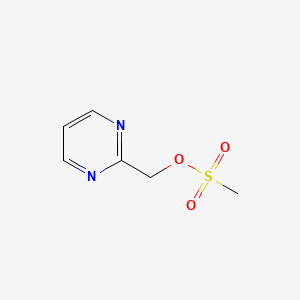
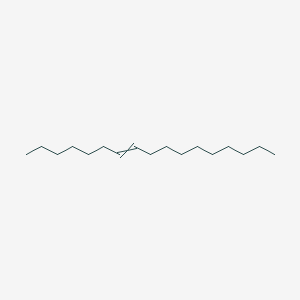
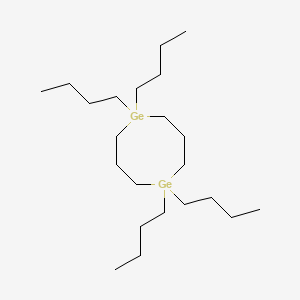
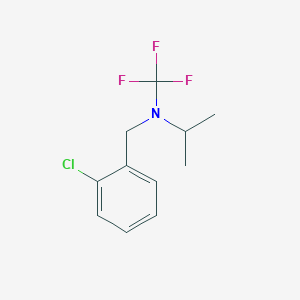
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
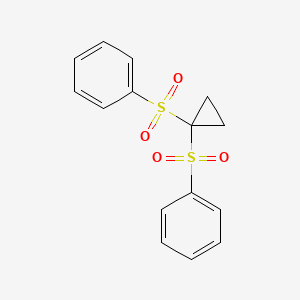
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
